5-(Diethoxymethyl)oxazole

Description

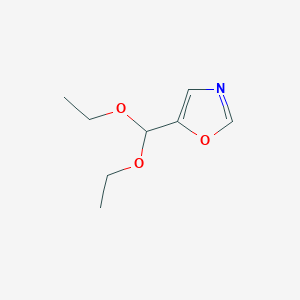

Structure

3D Structure

Propriétés

IUPAC Name |

5-(diethoxymethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-10-8(11-4-2)7-5-9-6-12-7/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMACLJEBLOSGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CN=CO1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340743 | |

| Record name | Oxazole, 5-(diethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104336-01-8 | |

| Record name | Oxazole, 5-(diethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Diethoxymethyl Oxazole

Reactivity Profile of the Oxazole (B20620) Ring System in the Presence of Diethoxymethyl Substituent

While the oxazole ring is generally resistant to electrophilic substitution unless activated by electron-releasing groups, the diethoxymethyl group at C5 provides this necessary activation. pharmaguideline.comnoteskarts.com The substitution pattern is dictated by the directing effect of this C5 substituent.

Electron-donating groups on an aromatic ring direct incoming electrophiles to specific positions. saskoer.ca In the case of 5-substituted oxazoles bearing an EDG, electrophilic attack is directed preferentially to the C4 position. clockss.org The electron-donating nature of the diethoxymethyl group enhances the nucleophilicity of the adjacent C4 carbon, making it the primary site for electrophilic attack. This is supported by analogous reactions, such as the iodination of 5-(diethoxymethyl)-3-methylisoxazole (B13912869), which occurs at the C4 position. google.com

Table 1: Regioselectivity of Electrophilic Substitution

| Reactant | Substituent Effect | Predicted Site of Electrophilic Attack | Product Type |

| 5-(Diethoxymethyl)oxazole | The diethoxymethyl group is electron-donating, activating the ring. | C4 | 4-Substituted-5-(diethoxymethyl)oxazole |

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds. wikipedia.orgtcichemicals.comorganic-chemistry.org The reaction utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate an electrophilic chloroiminium ion (the Vilsmeier reagent). wikipedia.org Given the electron-donating character of the diethoxymethyl group, this compound is a suitable substrate for this reaction. The formylation is expected to occur at the most nucleophilic position, C4. clockss.org Subsequent hydrolysis of the intermediate iminium ion yields the corresponding aldehyde. wikipedia.org

Table 2: Vilsmeier-Haack Formylation of this compound

| Reactants | Reagents | Expected Product |

| This compound | 1. POCl₃, DMF2. H₂O | This compound-4-carbaldehyde |

For this compound, direct substitution is unlikely. However, a mechanistically distinct pathway can achieve substitution at the C4 position. Treatment of a 5-substituted oxazole with a strong base like n-butyllithium can lead to deprotonation at C2, which exists in equilibrium with a ring-opened isonitrile enolate. orgsyn.org This acyclic intermediate can then be trapped by an electrophile, such as bromine, to yield a C4-substituted product, a process that is regioselective due to the dynamics of the intermediates involved. orgsyn.org

The hydrogen atom at the C2 position of the oxazole ring is the most acidic due to the inductive electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. pharmaguideline.comtandfonline.comnoteskarts.com Consequently, treatment with a strong organometallic base, such as n-butyllithium, results in preferential deprotonation at this site to form a 2-lithiooxazole intermediate. wikipedia.org

A critical aspect of this reaction is the stability of the resulting metallated species. 2-Lithiooxazoles are often unstable and can exist in a temperature-dependent equilibrium with their ring-opened valence tautomer, an isonitrile. orgsyn.orgwikipedia.org This equilibrium can be exploited in synthesis, but it can also lead to undesired side products if not properly controlled.

Table 3: Deprotonation and Ring-Chain Tautomerism

| Starting Material | Reagent | Intermediate | Equilibrium Species |

| This compound | n-Butyllithium (n-BuLi) | 2-Lithio-5-(diethoxymethyl)oxazole | Acyclic isonitrile enolate |

The oxazole ring can function as an azadiene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. tandfonline.comsemanticscholar.org These reactions are a cornerstone of oxazole chemistry, providing a versatile route to substituted pyridine (B92270) derivatives. wikipedia.org The participation of oxazoles in Diels-Alder reactions is greatly facilitated by the presence of electron-donating substituents on the ring, which lowers the energy of the diene's LUMO for reactions with electron-poor dienophiles. pharmaguideline.comclockss.org

The C5-diethoxymethyl group in this compound serves as such an activating group, promoting its reaction with various dienophiles. clockss.orgwikipedia.org The initial cycloaddition forms a bicyclic adduct containing an oxygen bridge. This adduct is often unstable and readily undergoes a retro-Diels-Alder reaction or acid-catalyzed elimination of the bridge to afford a highly substituted pyridine. wikipedia.org

Table 4: General Scheme for Diels-Alder Reaction

| Diene | Dienophile | Intermediate | Final Product |

| This compound | Electron-deficient alkene/alkyne | Bicyclic cycloadduct | Substituted Pyridine |

Regioselectivity Considerations at C5 (if electron-donating groups present)

N-Alkylation and Formation of Oxazolium Salts

Reactivity of the Diethoxymethyl Functional Group within the Oxazole Framework

The diethoxymethyl group, a diethyl acetal (B89532) of a formyl group, is a key functional handle on the this compound molecule, offering a variety of synthetic transformations.

The diethoxymethyl group can be readily hydrolyzed under acidic conditions to unmask the corresponding aldehyde, 5-formyloxazole. nih.gov Acetal hydrolysis is a well-established transformation in organic synthesis. The reaction typically proceeds via protonation of one of the ether oxygens, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the aldehyde and a second molecule of ethanol. This transformation is often carried out in the presence of an acid catalyst in an aqueous medium. thieme.de The resulting 5-formyloxazole is a valuable intermediate for further synthetic elaborations. nih.gov

The diethoxymethyl group is structurally equivalent to an orthoformate ester. Orthoesters are known to participate in a variety of condensation reactions, often acting as a source of a single carbon unit. rsc.orgsemanticscholar.org For instance, in the Van Leusen oxazole synthesis, tosylmethyl isocyanide (TosMIC) reacts with an aldehyde to form a 5-substituted oxazole. organic-chemistry.orgwikipedia.org While this compound itself is a product of such a synthesis (from diethoxyacetaldehyde and TosMIC), its diethoxymethyl group can be envisioned to react in a similar fashion to orthoformates in other condensation reactions, for example, in the synthesis of other heterocyclic systems. rsc.orgsemanticscholar.org

While direct evidence for this compound acting as a C-H fragment carrier in C-H activation reactions is not prevalent in the literature, the concept of using functional groups as traceless directing groups or as sources of specific fragments is a growing area in organic synthesis. dmaiti.comnih.govrsc.org In principle, following the hydrolysis of the diethoxymethyl group to the aldehyde, subsequent decarbonylation could provide a pathway to a 5-unsubstituted oxazole, effectively delivering a C-H fragment. However, this would likely require harsh conditions. More plausibly, the aldehyde can be used in reactions where it is incorporated into a larger structure, and the oxazole ring could be considered the carrier of this functionalized C1 fragment.

The oxazole ring can undergo electrophilic substitution reactions, although it is generally less reactive than other five-membered heterocycles like pyrrole (B145914) or furan (B31954). derpharmachemica.com The presence of the diethoxymethyl group at the 5-position is expected to influence the regioselectivity of such reactions. Electrophilic attack is generally favored at the C4 position in 5-substituted oxazoles. orgsyn.org

Iodination is a key functionalization reaction. While direct iodination of oxazoles can be challenging, metalation-iodination sequences are often employed. researchgate.netacs.org For instance, lithiation at the C4 position followed by quenching with an iodine source like N-iodosuccinimide (NIS) would be a plausible route to 4-iodo-5-(diethoxymethyl)oxazole. orgsyn.orgmdpi.com A patent describes a similar transformation for the analogous 5-(diethoxymethyl)-3-methylisoxazole, where iodination with NIS in acetonitrile (B52724) in the presence of an acid catalyst yields the 4-iodo derivative. google.com This suggests that a similar protocol could be applicable to this compound, providing a valuable intermediate for cross-coupling reactions.

Role as a C-H Fragment Carrier in Organic Transformations

Mechanistic Studies of Key Transformations Involving this compound

Mechanistic investigations into the synthesis and reactivity of oxazoles provide critical insights into reaction pathways, catalyst behavior, and the factors governing selectivity. While direct and extensive mechanistic studies on this compound itself are not widely documented, analysis of related synthetic routes and general principles of oxazole chemistry allows for a comprehensive understanding.

The formation of the oxazole ring can be achieved through various synthetic strategies, each with a distinct reaction mechanism. Common methods include the Robinson-Gabriel synthesis, the Van Leusen reaction, and metal-catalyzed cycloadditions.

A relevant analogue, 5-(diethoxymethyl)-3-methylisoxazole, is synthesized via a multi-step process that sheds light on the formation of a five-membered heterocycle featuring the diethoxymethyl substituent. google.com The mechanism proceeds as follows:

Condensation and Cyclization: The synthesis begins with the deprotonation of acetone (B3395972) oxime using a strong base like butyllithium. The resulting anion undergoes a nucleophilic attack on the carbonyl carbon of ethyl 2,2-diethoxyacetate. This is followed by an intramolecular cyclization, where the oxygen of the oxime attacks the imine carbon, leading to the formation of a 4,5-dihydroisoxazol-5-ol intermediate. google.com

Aromatization: The dihydroisoxazole (B8533529) intermediate is then aromatized to the final isoxazole (B147169) product. This is achieved by treating the alcohol with methanesulfonyl chloride, which likely proceeds through the formation of a mesylate leaving group, followed by elimination to form the stable aromatic ring. google.com

While this example describes an isoxazole, the principles of nucleophilic addition and cyclization are fundamental to many oxazole syntheses. For instance, the widely used Van Leusen oxazole synthesis involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov The mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, and subsequent intramolecular cyclization to an oxazoline (B21484) intermediate, which then eliminates toluenesulfinic acid to yield the 5-substituted oxazole. nih.gov

Another prominent mechanism involves the reaction of carboxylic acids with isocyanoacetates. nih.gov The carboxylic acid is first activated, often with a reagent like triflylpyridinium, to form a highly reactive acylpyridinium salt. This intermediate is then attacked by the deprotonated isocyanoacetate, triggering a cyclization cascade to furnish the oxazole ring. nih.gov

| Reaction Type | Key Reactants | Intermediate(s) | Final Product Type | Reference |

| Isoxazole Synthesis | Acetone oxime, Ethyl 2,2-diethoxyacetate | 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol | 3,5-Disubstituted Isoxazole | google.com |

| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Oxazoline | 5-Substituted Oxazole | nih.gov |

| From Carboxylic Acid | Carboxylic acid, Isocyanoacetate, DMAP-Tf | Acylpyridinium salt | 4,5-Disubstituted Oxazole | nih.gov |

This table presents various mechanistic pathways for the formation of oxazole and isoxazole rings.

Many modern oxazole syntheses rely on transition-metal catalysis to improve efficiency, selectivity, and substrate scope. Catalysts based on palladium, copper, and nickel are frequently employed. beilstein-journals.orgrsc.org

A common catalytic approach involves the palladium- and copper-mediated cascade oxidative cyclization. rsc.org A proposed catalytic cycle for such a transformation is detailed below:

Oxidative Addition: A Pd(0) species undergoes oxidative addition to a substrate, forming a Pd(II) intermediate.

Coordination and Insertion: The second reactant coordinates to the palladium center, followed by migratory insertion.

Cyclization: An intramolecular C-N or C-O bond formation occurs.

Reductive Elimination: The final oxazole product is released, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Copper often serves as a co-catalyst or mediator in these reactions, facilitating re-oxidation of the palladium catalyst or promoting key bond-forming steps. rsc.orgorganic-chemistry.org For example, in the synthesis of oxazoles from amides and ketones, a Pd(II)/Pd(IV) cycle is proposed, where CuBr₂ acts as a promoter. organic-chemistry.org

In a different strategy, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed using a Ni-catalyzed Suzuki–Miyaura coupling. beilstein-journals.org In this sequence, a 5-(triazinyloxy)oxazole is first formed, which then couples with a boronic acid. The catalytic cycle for the coupling step involves:

Oxidative addition of the Ni(0) catalyst to the C-O bond of the triazinyloxyoxazole.

Transmetalation with the boronic acid.

Reductive elimination to yield the 5-substituted oxazole and regenerate the Ni(0) catalyst. beilstein-journals.org

The choice of catalyst and ligands is crucial for reaction efficiency, as it influences the rates of each step in the cycle and can prevent the formation of side products.

Regioselectivity is a critical consideration in the synthesis of substituted oxazoles, particularly when using unsymmetrical starting materials. The synthesis of 5-(diethoxymethyl)-3-methylisoxazole is inherently regioselective, dictated by the nature of the nucleophilic and electrophilic partners during the initial condensation. google.com

In gold-catalyzed intermolecular [3+2] cycloadditions of unsymmetrical internal alkynes, high regioselectivity is achieved, leading to specific substitution patterns on the resulting oxazole. rsc.org The regiochemical outcome is controlled by electronic effects, where conjugation from a remote nitrogen lone pair in the dipole equivalent directs the cycloaddition. rsc.org

Similarly, the direct arylation of the oxazole core can be controlled to occur selectively at either the C2 or C5 position. organic-chemistry.org The regioselectivity is influenced by the choice of phosphine (B1218219) ligands and solvent polarity. Palladium catalysis with specific ligands in polar solvents favors C5 arylation, whereas C2 arylation is preferred in nonpolar solvents. organic-chemistry.org This allows for the selective functionalization of a pre-formed oxazole ring containing a substituent like the diethoxymethyl group.

Stereoselectivity becomes relevant when chiral centers are present or created during the reaction. For instance, catalytic asymmetric hetero-ene reactions of 5-methyleneoxazolines with α-ketoesters, catalyzed by Ni(II)–N,N′-dioxide complexes, produce 2,5-disubstituted oxazole derivatives with high enantiomeric excess. rsc.org

| Reaction Type | Key Factor Controlling Selectivity | Outcome | Reference |

| Isoxazole Synthesis | Inherent reactivity of reactants | Specific 3,5-disubstitution pattern | google.com |

| Gold-Catalyzed [3+2] Cycloaddition | Electronic effects of substrates | High regioselectivity for one isomer | rsc.org |

| Palladium-Catalyzed Direct Arylation | Ligand and solvent choice | Selective functionalization at C2 or C5 | organic-chemistry.org |

| Nickel-Catalyzed Hetero-ene Reaction | Chiral Ni(II) catalyst | High enantioselectivity | rsc.org |

This table summarizes factors influencing selectivity in oxazole synthesis.

The this compound scaffold contains a latent functional group. The diethoxymethyl group is an acetal, which is stable under neutral or basic conditions but can be hydrolyzed to an aldehyde under acidic conditions. This unmasked aldehyde can then participate in intramolecular reactions if a suitable nucleophile is tethered elsewhere on the oxazole or its substituents.

While specific examples involving this compound are not prominent in the literature, the mechanistic principle is well-established. For instance, if a nucleophilic group (e.g., an amine or alcohol) were present on a substituent at the C2 or C4 position, acid-catalyzed deprotection of the acetal would generate an aldehyde in situ. This aldehyde could then be trapped by the internal nucleophile, leading to the formation of a new fused ring system. The reaction would proceed via intramolecular nucleophilic addition to the carbonyl, followed by cyclization and dehydration, a common strategy for constructing bicyclic heterocyclic systems. nih.gov

Gold-catalyzed intramolecular cyclization of internal N-propargylamides provides another relevant mechanistic paradigm, leading to the formation of 5-oxazole ketones. organic-chemistry.org This type of transformation highlights how a strategically placed functional group can undergo metal-catalyzed cyclization to build complexity onto the oxazole core.

Applications of 5 Diethoxymethyl Oxazole in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The strategic placement of the diethoxymethyl group on the oxazole (B20620) core makes 5-(diethoxymethyl)oxazole an exceptional precursor for the construction of other heterocyclic systems. The oxazole ring itself can act as a diene in cycloaddition reactions or be chemically modified, while the acetal (B89532) group provides a latent aldehyde functionality that can be unmasked at the desired stage of a synthetic sequence.

Precursor for Variously Substituted Oxazoles and Isoxazoles

This compound is a key starting material for the synthesis of a wide array of substituted oxazoles. The oxazole ring can undergo various transformations, including lithiation followed by reaction with electrophiles, to introduce substituents at different positions. For instance, lithiation can be directed to specific sites on the oxazole ring, enabling the introduction of a variety of functional groups. scribd.com

Furthermore, it serves as a precursor for isoxazole (B147169) derivatives. For example, 5-(diethoxymethyl)-3-methylisoxazole (B13912869) can be synthesized from 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol through an acylation reaction. google.com This intermediate can then be further functionalized. A notable example is its iodination using N-iodosuccinimide to produce 4-iodo-3-methylisoxazole-5-carbaldehyde, a versatile building block for more complex molecules. google.com

The synthesis of isoxazoles often involves the cycloaddition of nitrile oxides with alkynes. researchgate.net While direct cycloaddition is a common method, the use of precursors like this compound allows for the introduction of specific functionalities that might not be compatible with direct cycloaddition conditions. For instance, the methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate is a useful scaffold for creating highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. researchgate.netmolaid.com

Scaffold for the Construction of Complex Fused Heterocyclic Architectures

The reactivity of the oxazole ring in this compound lends itself to the construction of more complex, fused heterocyclic systems. Oxazoles can participate as dienes in Diels-Alder reactions, which are powerful tools for forming six-membered rings. nih.govresearchgate.netsigmaaldrich.com The initial adducts from these [4+2] cycloadditions can undergo further transformations to yield a variety of fused heterocycles. researchgate.netrsc.org

For example, the reaction of 5-alkoxyoxazoles with various dienophiles can lead to the formation of pyridoxine (B80251) analogues (Vitamin B6 derivatives). researchgate.net This hetero-Diels-Alder reaction provides a direct route to polysubstituted 3-hydroxypyridine (B118123) scaffolds. researchgate.net The diethoxymethyl group in these reactions can be retained as a masked aldehyde for subsequent elaborations or can be transformed during the reaction sequence.

Moreover, the latent aldehyde functionality within this compound can be unmasked and utilized in cyclization reactions to form fused rings. This strategy is particularly useful in the synthesis of pyrazolo[4,3-b]pyridine derivatives. researchgate.net

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. organic-chemistry.org this compound and its derivatives can be valuable components in such reactions. The ability of the oxazole moiety to react with various partners, coupled with the latent reactivity of the diethoxymethyl group, allows for the rapid assembly of molecular complexity.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are prominent examples where oxazole-containing fragments can be incorporated. organic-chemistry.orgnih.gov For instance, a four-component synthesis of pyrrolo[3,4-b]pyridin-5-one has been developed utilizing an isocyanoacetamide, showcasing the power of MCRs in generating complex heterocyclic scaffolds. nih.gov The versatility of this compound makes it an attractive candidate for the design of novel MCRs leading to diverse heterocyclic libraries.

Utility in the Synthesis of Diverse Functional Molecules

Beyond its role in constructing heterocyclic frameworks, this compound is a crucial intermediate for the synthesis of various functionalized molecules, primarily by leveraging the masked aldehyde group.

Intermediate in the Preparation of Masked and Unmasked Aldehyde Derivatives

The diethoxymethyl group serves as a stable protecting group for a formyl group, which is often highly reactive. orgsyn.org This allows for chemical manipulations on other parts of the molecule without affecting the aldehyde functionality. The aldehyde can be readily unmasked when needed, typically under mild acidic conditions. google.com This strategy is fundamental in multi-step syntheses where the introduction of a reactive aldehyde is required at a late stage.

This compound itself can be considered a "formyl anion equivalent". orgsyn.orgrsc.orgnih.gov After lithiation of the oxazole ring, the resulting organolithium species can react with various electrophiles, effectively delivering a formyl group to the target molecule upon subsequent deprotection. This approach is valuable for the synthesis of α-hydroxy aldehydes and other functionalized aldehyde derivatives. orgsyn.org

| Precursor | Reaction | Product | Application |

| 5-(Diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol | Acylation | 5-(Diethoxymethyl)-3-methylisoxazole | Intermediate for substituted isoxazoles google.com |

| 5-(Diethoxymethyl)-3-methylisoxazole | Iodination with N-iodosuccinimide | 4-Iodo-3-methylisoxazole-5-carbaldehyde | Building block for complex molecules google.com |

| 5-Alkoxyoxazoles | Diels-Alder reaction with dienophiles | Polysubstituted 3-hydroxypyridines | Synthesis of pyridoxine analogues researchgate.net |

| 2-Furaldehyde diethyl acetal | Lithiation-transmetallation-electrophile trapping | 5-Aryl- and 5-pyridyl-2-furaldehydes | Synthesis of substituted furaldehydes sci-hub.st |

Contributions to the Synthesis of Pyridine (B92270) and Furan (B31954) Derivatives

The versatility of this compound extends to the synthesis of other important heterocyclic systems like pyridines and furans.

The formation of pyridine derivatives often arises from the rearrangement of the initial adducts formed in Diels-Alder reactions of oxazoles. researchgate.net The reaction of 5-ethoxyoxazoles with dienophiles, for instance, can lead to the synthesis of various substituted pyridines. researchgate.net The diethoxymethyl functionality can be carried through these transformations, providing a handle for further functionalization of the resulting pyridine ring. The synthesis of various pyridine derivatives is of significant interest due to their presence in many biologically active compounds and pharmaceuticals. google.commdpi.com

The synthesis of furan derivatives can also be achieved using strategies involving oxazole precursors. derpharmachemica.com One of the classical methods for furan synthesis is the Paal-Knorr synthesis, which involves the dehydration of 1,4-dicarbonyl compounds. The latent aldehyde in this compound can be unveiled and combined with other functionalities to generate the necessary 1,4-dicarbonyl precursor for furan ring formation. Additionally, a one-pot Suzuki coupling of in situ generated 5-(diethoxymethyl)-2-furylboronic acid with aryl halides has been reported to produce 5-aryl-2-furaldehydes in high yields. sci-hub.st This highlights the utility of the diethoxymethyl moiety in facilitating the synthesis of substituted furans.

| Starting Material | Reagent(s) | Product | Reference |

| Acetone (B3395972) oxime, 2,2-diethoxy ethyl acetate (B1210297) | n-Butyllithium | 5-(Diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol | google.com |

| 5-(Diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol | Methanesulfonyl chloride, base | 5-(Diethoxymethyl)-3-methylisoxazole | google.com |

| 5-(Diethoxymethyl)-3-methylisoxazole | N-Iodosuccinimide, acid | 4-Iodo-3-methylisoxazole-5-carbaldehyde | google.com |

| Pyridine-3-nitrile oxide, methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate | Domino 1,3-dipolar cycloaddition and elimination | Methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate | researchgate.net |

| 5-Ethoxyoxazoles | Dienophiles, Nd(OTf)3 | Polysubstituted 3-hydroxypyridines | researchgate.net |

| 2-Furaldehyde diethyl acetal | Lithiation, transmetallation, electrophile | 5-Aryl- and 5-pyridyl-2-furaldehydes | sci-hub.st |

Facilitation of Aryl Isoxazole Derivatives Synthesis via Coupling, Condensation, and Reductive Amination Reactions

The compound this compound, and its substituted variants like 5-(diethoxymethyl)-3-methylisoxazole, serve as pivotal precursors in the synthesis of highly functionalized aryl isoxazole derivatives. The diethoxymethyl group acts as a stable progenitor to the highly reactive 5-formyl (aldehyde) group, which is a versatile handle for diversification.

A key strategy involves the transformation of the 5-(diethoxymethyl)isoxazole into a more reactive intermediate. For instance, 5-(diethoxymethyl)-3-methylisoxazole can be iodinated to produce 4-iodo-3-methylisoxazole-5-carbaldehyde. google.com This intermediate is particularly useful as it possesses both a halide for coupling reactions and an aldehyde for condensation or reductive amination, allowing for the sequential and controlled introduction of different aryl or other substituent groups. google.com The resulting 4-iodo-3-methylisoxazole-5-formaldehyde is a novel compound that facilitates the synthesis of a series of aryl isoxazole derivatives through various organic reactions. google.com

Coupling Reactions: The presence of a halogen, such as iodine, on the isoxazole ring (introduced while the 5-position is protected) enables the use of transition metal-catalyzed cross-coupling reactions. google.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are employed to form carbon-carbon bonds between the isoxazole core and various aryl boronic acids, leading to the synthesis of diverse aryl-substituted isoxazoles. uwindsor.casioc-journal.cn This methodology has been used to prepare 3,4-diaryl-5-aryloxymethyl isoxazole derivatives and other highly substituted isoxazoles. sioc-journal.cnnih.gov

Condensation Reactions: Following the deprotection of the diethoxymethyl group to reveal the aldehyde, classical condensation reactions can be performed. The isoxazole-5-carbaldehyde (B108842) can react with various nucleophiles, including amines and active methylene (B1212753) compounds. google.com For example, condensation with hydroxylamine (B1172632) can lead to oximes, while Knoevenagel condensation can be used to form new carbon-carbon bonds, further extending the molecular framework. mdpi.com

Reductive Amination: Reductive amination provides a direct route to N-substituted aminomethyl isoxazoles. acsgcipr.orgnumberanalytics.com This one-pot reaction involves the initial formation of an imine or iminium ion through the condensation of the isoxazole-5-carbaldehyde with a primary or secondary amine, followed by in-situ reduction. google.comacsgcipr.orgnumberanalytics.com This method is a cornerstone for creating amine-linked isoxazole derivatives, which are prevalent in pharmacologically active compounds. scielo.org.mx

| Reaction Type | Precursor | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Coupling (Suzuki) | 4-Iodoisoxazole derivative | Aryl boronic acid, Pd catalyst | Aryl-substituted isoxazole | google.comuwindsor.ca |

| Condensation (Knoevenagel) | Isoxazole-5-carbaldehyde | Active methylene compound, base | α,β-Unsaturated isoxazole derivative | mdpi.com |

| Reductive Amination | Isoxazole-5-carbaldehyde | Primary/secondary amine, reducing agent (e.g., NaBH₄) | N-Substituted aminomethyl isoxazole | google.comscielo.org.mx |

Leveraging the Diethoxymethyl Moiety for Molecular Diversification

The diethoxymethyl group, a diethyl acetal of formaldehyde, is not merely a placeholder but a key strategic element for molecular diversification. Its stability under a range of reaction conditions, coupled with its facile conversion to a reactive aldehyde, allows for its use as a masked functional group.

A masked aldehyde is a stable functional group that can be readily converted into an aldehyde when required. The diethoxymethyl group is a classic example of a masked aldehyde, serving as a protective group for the formyl functionality. organic-chemistry.org This acetal is stable to nucleophiles, bases, and many organometallic reagents, conditions under which a free aldehyde would react.

This protective nature is crucial in multi-step syntheses where the aldehyde's reactivity would interfere with earlier transformations. Once the desired molecular scaffold is assembled, the diethoxymethyl group can be easily hydrolyzed under mild acidic conditions to unmask the aldehyde, which can then participate in subsequent reactions. This strategy is analogous to other masked aldehyde approaches, such as the use of lactols or dithianes, to control reactivity and sequence in complex synthesis. nih.govuib.no

| Process | Description | Typical Conditions |

|---|---|---|

| Masking (Protection) | Conversion of a formyl group to a diethoxymethyl acetal. | Reaction with triethyl orthoformate and an acid catalyst. |

| Unmasking (Deprotection) | Hydrolysis of the diethoxymethyl acetal back to the formyl group. | Aqueous acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid). google.com |

In the logic of retrosynthetic analysis, a "synthon" is a conceptual fragment that assists in planning a synthesis, while a "synthetic equivalent" is the real chemical reagent used to achieve that transformation. sathyabama.ac.in The highly reactive formyl cation synthon ([CHO]⁺) is a conceptual unit for which a stable synthetic equivalent is required in practice.

The this compound serves as the stable and manageable synthetic equivalent for a 5-formyloxazole synthon. researchgate.netmdpi.com By incorporating the diethoxymethyl group, the latent formyl functionality can be carried through various synthetic steps that would be incompatible with a free aldehyde. This allows for the construction of complex molecules around the oxazole core, with the aldehyde being revealed at a late stage for final modifications. This approach is particularly valuable in the synthesis of natural products and pharmaceuticals, where precise control over functional group reactivity is paramount.

While the diethoxymethyl group is structurally an acetal [CH(OR)₂], its synthesis and reactivity are deeply rooted in the broader field of orthoester chemistry. Orthoesters, which have the general structure RC(OR')₃, are the primary reagents used to install acetal and diethoxymethyl groups. rsc.org

Specifically, triethyl orthoformate (TEOF), the orthoester of formic acid, is a common and efficient reagent for the conversion of alcohols to diethoxymethyl ethers or for the direct introduction of the diethoxymethyl group onto reactive positions of other molecules. mdpi.comrsc.org For example, the reaction of various nucleophiles with TEOF is a standard method for creating compounds containing the diethoxymethyl moiety. rsc.org Therefore, the use of this compound as a synthetic building block is intrinsically linked to the principles and applications of orthoester chemistry, which provides the tools for its own synthesis and for the creation of analogous structures. researchgate.net

Derivatives and Analogues of 5 Diethoxymethyl Oxazole

Characterization of Structurally Modified Oxazole (B20620) Derivatives Bearing the Diethoxymethyl Group

The diethoxymethyl group serves as a protected aldehyde, which can be readily deprotected under acidic conditions to yield the corresponding formyl-oxazole. This functionality allows for a wide range of chemical transformations, making these derivatives valuable intermediates in organic synthesis.

5-(Diethoxymethyl)-3-methylisoxazole (B13912869)

5-(Diethoxymethyl)-3-methylisoxazole is a key intermediate in the synthesis of more complex isoxazole (B147169) derivatives. nih.gov A patented method describes its synthesis starting from acetone (B3395972) oxime, which undergoes a condensation reaction with 2,2-diethoxy ethyl acetate (B1210297) to form 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol. google.com Subsequent aromatization using methanesulfonyl chloride yields the target compound. google.com This derivative is particularly useful for introducing substituents at the 4-position of the isoxazole ring. For instance, iodination with N-iodosuccinimide (NIS) in acetonitrile (B52724) produces 4-iodo-3-methylisoxazole-5-carbaldehyde, a valuable building block for creating aryl isoxazole derivatives through various coupling reactions. google.com

Table 1: Synthesis of 5-(Diethoxymethyl)-3-methylisoxazole

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Condensation | Acetone oxime, 2,2-Diethoxy ethyl acetate | - | 5-(Diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol |

3-(Diethoxymethyl)-4-nitro-1,2-oxazole (B12903621)

While specific research on 3-(diethoxymethyl)-4-nitro-1,2-oxazole is limited, related structures provide insights into its potential chemical nature. The nitro group at the 4-position makes the isoxazole ring electron-deficient, influencing its reactivity. Analogous compounds, such as N-cyclopropyl-3-(2-methoxyethoxy)-4-nitro-1H-pyrazole-5-carboxamide, highlight the synthetic accessibility of nitro-substituted heterocycles. chemsynthesis.com The synthesis of such compounds often involves the nitration of a precursor heterocycle or the cyclization of a nitro-containing acyclic starting material. The diethoxymethyl group in the 3-position would likely be introduced via a suitable building block during the ring formation.

5-(Diethoxymethyl)isoxazole-3-carboxylic acid

The synthesis of 5-(diethoxymethyl)isoxazole-3-carboxylic acid and its esters has been explored. For example, the related compound, 5-(benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester, was synthesized through a sodium hydroxide-catalyzed cycloaddition-condensation reaction between propargyl benzoate (B1203000) and ethyl nitroacetate (B1208598) in an aqueous medium. mdpi.com A similar strategy could likely be employed for the synthesis of 5-(diethoxymethyl)isoxazole-3-carboxylic acid by using an appropriately substituted alkyne. The carboxylic acid functionality provides a handle for further derivatization, such as amide bond formation.

Ethyl 5-(diethoxymethyl)-1,2-oxazole-4-carboxylate

Ethyl 5-(diethoxymethyl)-1,2-oxazole-4-carboxylate is a known compound with available physical and predicted spectral data. chemsrc.comuni.lu Its synthesis can be envisioned through several routes, including the [3+2] cycloaddition of a nitrile oxide with an appropriately substituted alkyne. The presence of both an ester and a protected aldehyde group makes it a bifunctional building block for the synthesis of more complex heterocyclic systems. bldpharm.com

Table 2: Predicted Properties of Ethyl 5-(diethoxymethyl)-1,2-oxazole-4-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C11H17NO5 |

| Molecular Weight | 243.26 g/mol |

| XLogP3 | 1.0 |

| Hydrogen Bond Donor Count | 0 |

Data sourced from PubChem. uni.lu

Alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates

Research has demonstrated the synthesis of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate through a domino 1,3-dipolar cycloaddition and elimination reaction. researchgate.netresearchgate.netresearchgate.net This process starts from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate. The resulting compound serves as a versatile scaffold for creating a variety of highly functionalized 3-(pyridin-3-yl)isoxazole-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. researchgate.netresearchgate.netresearchgate.net This methodology highlights the utility of the diethoxymethyl group in constructing complex heterocyclic systems with potential applications in medicinal chemistry. acs.orggoogle.com

Exploration of Dihydro- and Tetrahydro-Oxazole Analogues with Diethoxymethyl Substituents

The exploration of partially saturated oxazole analogues, such as dihydro- and tetrahydro-oxazoles, broadens the chemical space accessible from oxazole precursors. These reduced ring systems introduce three-dimensional structural diversity.

Research into the synthesis of 4,5-dihydrooxazoles (oxazolines) often involves the cyclization of β-hydroxy amides or the reaction of amino alcohols with carboxylic acid derivatives. While specific examples of diethoxymethyl-substituted dihydro- and tetrahydro-oxazoles are not extensively documented in the searched literature, the general synthetic methods for these ring systems could be adapted. For instance, the condensation of an amino alcohol with an ester or acid chloride derived from a diethoxymethyl-containing precursor could yield the corresponding oxazoline (B21484).

A study on the nucleophilic addition of 4,5-dihydrooxazole derivatives to ortho-quinone methides indicated that certain dihydrooxazole analogues were unreactive due to steric hindrance and the electronic stability of the oxazolium intermediate. nih.gov This suggests that the substitution pattern on the dihydrooxazole ring significantly influences its reactivity.

The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method for preparing 5-substituted oxazoles from aldehydes. nih.govsemanticscholar.org This reaction proceeds through a 4,5-dihydro-1,3-oxazole intermediate. nih.govsemanticscholar.org By analogy, employing an aldehyde that already contains a diethoxymethyl group could potentially lead to dihydrooxazole intermediates bearing this substituent.

Further research is needed to fully explore the synthesis and characterization of dihydro- and tetrahydro-oxazole analogues bearing the diethoxymethyl group and to unlock their potential in synthetic and medicinal chemistry.

5-(Diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol

This compound serves as a key intermediate in the synthesis of more complex isoxazole derivatives. A significant application is its role in the production of 4-iodo-3-methylisoxazole-5-formaldehyde. The synthesis of 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol is achieved through a condensation reaction between acetone oxime and 2,2-diethoxy ethyl acetate. google.com This intermediate can then be aromatized using methanesulfonyl chloride to yield 5-(diethoxymethyl)-3-methylisoxazole. google.comnih.gov Further iodination of this product with iodosuccinimide in acetonitrile results in the final product, 4-iodo-3-methylisoxazole-5-carbaldehyde. google.com

A detailed synthetic procedure involves adding 2300 g (1.48 mol) of 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol to 3L of dichloroethane and cooling the mixture. Subsequently, 497g (3.85mol) of diisopropylethylamine is added, followed by the dropwise addition of 212g (1.85mol) of methanesulfonyl chloride while maintaining the temperature between 0 and 15 °C. The reaction proceeds for 12 hours at 25 °C. google.com The structure of this compound has been characterized using 1H NMR spectroscopy. google.com

3-Butyl-5-(diethoxymethyl)-4,5-dihydro-1,2-oxazole (B12894282)

The synthesis and characterization of 3-butyl-5-(diethoxymethyl)-4,5-dihydro-1,2-oxazole are not extensively detailed in the provided search results. However, related compounds, such as 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide, have been studied for their pharmacological properties. semanticscholar.org The biotransformation of this more complex molecule involves hydrolysis, leading to 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid and 4-methoxy-3-(trifluoromethyl)aniline. semanticscholar.org

5-(Diethoxymethyl)-4,5-dihydroisoxazole

The synthesis of 5-(diethoxymethyl)-4,5-dihydroisoxazole derivatives can be achieved through various synthetic routes. One method involves the reaction of 1,1-diethoxybut-3-yn-2-one (B1403671) with hydroxylamine (B1172632), which yields 5-diethoxymethyl-5-hydroxy-4,5-dihydroisoxazole. uib.no Another approach is the [2+2+1] cycloaddition of N-tosylhydrazones, tert-butyl nitrite, and alkenes. For instance, the reaction of a specific N-tosylhydrazone with an alkene can produce 3-(4-Bromophenyl)-5-(diethoxymethyl)-4,5-dihydroisoxazole. rsc.org Additionally, reacting 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones with hydroxylamine leads to the formation of 5-diethoxymethyl-5-hydroxy-4,5-dihydroisoxazoles in good yields. thieme-connect.com

Investigation of Related Heterocyclic Compounds Incorporating Diethoxymethyl Functionality

The diethoxymethyl group is a valuable functional group in the synthesis of various heterocyclic compounds, including aziridines and oxazolidines.

Aziridines:

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. wikipedia.org Their synthesis can be accomplished through several methods, such as the addition of nitrenes to alkenes, the cyclization of haloamines and amino alcohols, and from triazolines, epoxides, and oximes. wikipedia.org The De Kimpe synthesis allows for the generation of aziridines from α-chloroimines. wikipedia.org While direct synthesis of aziridines with a diethoxymethyl group was not explicitly found, the versatility of aziridine (B145994) synthesis suggests its feasibility. For example, a three-component reaction involving 4-diethoxymethyl-benzaldehyde and a substituted aziridine has been reported to yield bicyclic aziridines. researchgate.net

Oxazolidines:

Oxazolidines are five-membered heterocyclic rings containing both oxygen and nitrogen. wikipedia.org They are commonly synthesized by the condensation of 2-aminoalcohols with aldehydes or ketones. wikipedia.orgnih.gov The diethoxymethyl functionality can be incorporated into oxazolidine (B1195125) structures. For instance, N-protected 2-tributylstannyl-1,3-oxazolidines have been synthesized through the transacetalization of (diethoxymethyl)tributylstannane. researchgate.net This indicates that aldehydes or their acetal (B89532) equivalents can be used to construct the oxazolidine ring system.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Diethoxymethyl)oxazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via van Leusen’s oxazole synthesis using TosMIC (p-toluenesulfonylmethyl isocyanide) and aldehydes under basic conditions (e.g., K₂CO₃ in methanol at 70°C for 3 hours). Yield optimization involves solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control, and stoichiometric ratios. Post-synthetic purification often employs column chromatography or recrystallization .

- Data Validation : HRMS and NMR (δ values for oxazole protons at ~7.9–8.1 ppm) confirm structural integrity. Discrepancies between calculated and observed molecular ions (e.g., Δ < 0.005 Da in HRMS) require recalibration of instrumentation or re-analysis of synthetic intermediates .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Techniques :

- HRMS : Validates molecular formula (e.g., C₁₈H₁₇NO₃, observed m/z 295.3 vs. calculated 295.3) .

- ¹H/¹³C NMR : Key signals include oxazole ring protons (δ 7.8–8.2 ppm) and ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂) .

- X-ray crystallography : Resolves bond angles and packing motifs, particularly for halogenated derivatives .

Advanced Research Questions

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

- Approaches :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 30 minutes) and improves yield (65% → 85%) by enhancing energy transfer .

- Ionic liquids : Replace volatile solvents (e.g., DMSO) to minimize waste. For example, [BMIM][BF₄] increases reaction efficiency by stabilizing intermediates .

- Continuous flow systems : Enable scalable synthesis with real-time monitoring of exothermic steps, critical for diethoxy-methyl group stability .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Case Study : Discrepancies in antimicrobial IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from assay conditions (pH, serum proteins). Validate via:

- Dose-response curves : Use standardized protocols (CLSI guidelines) and control cell lines.

- SAR Analysis : Compare substituent effects; e.g., fluorobenzyl groups enhance membrane permeability, while sulfonyl groups improve target binding .

Q. How does the diethoxy-methyl group influence the compound’s reactivity in catalytic applications?

- Mechanistic Insight : The ethoxy groups act as electron-donating substituents, stabilizing oxazole intermediates in Pd-catalyzed cross-couplings. For example, Suzuki-Miyaura reactions with arylboronic acids proceed with >75% yield due to enhanced π-backbonding .

- Kinetic Studies : Monitor reaction progress via in situ FTIR; the diethoxy group reduces activation energy (ΔG‡) by 10 kJ/mol compared to methyl analogs .

Data-Driven Challenges

Q. How to address discrepancies between computational and experimental NMR chemical shifts?

- Troubleshooting :

- Solvent effects : DFT calculations (e.g., B3LYP/6-311+G(d,p)) must account for DMSO’s deshielding impact on oxazole protons.

- Conformational flexibility : Use MD simulations to identify dominant rotamers influencing δ values .

- Validation : Compare with crystallographic data to confirm spatial arrangement of substituents .

Q. What methodologies optimize the stability of this compound under physiological conditions?

- Degradation Pathways : Hydrolysis of the diethoxy group at pH > 7.0 generates formaldehyde byproducts. Mitigation strategies include:

- Prodrug design : Introduce esterase-labile protecting groups (e.g., pivaloyloxymethyl) .

- Formulation : Encapsulate in PLGA nanoparticles to control release kinetics and minimize hydrolysis .

Comparative Analysis

Q. How do structural modifications (e.g., halogenation, sulfonation) alter the compound’s bioactivity profile?

- Halogenation : Bromine at the 4-position increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration for CNS targets .

- Sulfonation : The sulfonyl group improves solubility (aqueous solubility: 5 mg/mL → 20 mg/mL) and kinase inhibition (IC₅₀: 1.2 μM vs. 8.7 μM for non-sulfonated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.